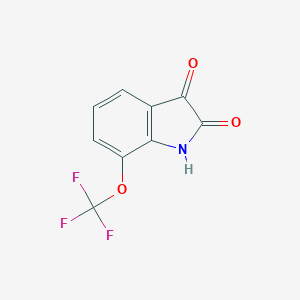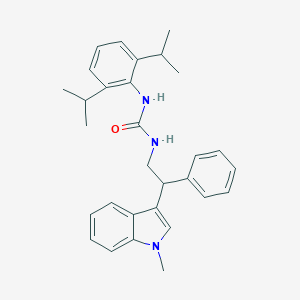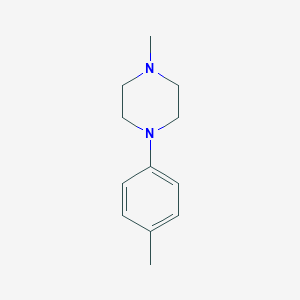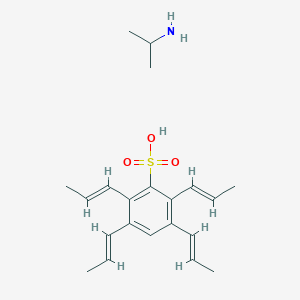
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TPSPA and is a derivative of sulfonic acid. TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The resulting compound has shown promising results in various scientific applications.
Scientific Research Applications
TPSPA has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the development of new drugs and therapeutic agents. TPSPA has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of TPSPA is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins in the body. TPSPA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
TPSPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPSPA has also been found to reduce oxidative stress and improve mitochondrial function. It has been suggested that TPSPA may have a neuroprotective effect by reducing the accumulation of amyloid-beta protein in the brain.
Advantages and Limitations for Lab Experiments
TPSPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, TPSPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on TPSPA. One potential area of research is the development of TPSPA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TPSPA and its potential targets in the body. Additionally, further studies are needed to determine the optimal conditions for the synthesis and purification of TPSPA and to evaluate its potential toxicity and side effects.
Conclusion:
In conclusion, TPSPA is a promising compound that has shown potential in various scientific research applications. It is synthesized by reacting tetrapropenylbenzene with 2-propanamine and has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. TPSPA has several advantages for lab experiments, including its ease of synthesis and stability. However, further research is needed to fully understand the mechanism of action of TPSPA and its potential toxicity and side effects.
Synthesis Methods
TPSPA is synthesized by reacting tetrapropenylbenzene with 2-propanamine. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting compound is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
properties
CAS RN |
157966-96-6 |
|---|---|
Product Name |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Molecular Formula |
C21H31NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.C3H9N/c1-5-9-14-13-15(10-6-2)17(12-8-4)18(22(19,20)21)16(14)11-7-3;1-3(2)4/h5-13H,1-4H3,(H,19,20,21);3H,4H2,1-2H3/b9-5+,10-6+,11-7+,12-8+; |
InChI Key |
AGLGSOAIMWQNCZ-HPDMOCHCSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1/C=C/C)S(=O)(=O)O)/C=C/C)/C=C/C.CC(C)N |
SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1C=CC)S(=O)(=O)O)C=CC)C=CC.CC(C)N |
Other CAS RN |
157966-96-6 |
synonyms |
Benzenesulfonic acid, (tetrapropenyl)-, compd. with 2-propanamine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
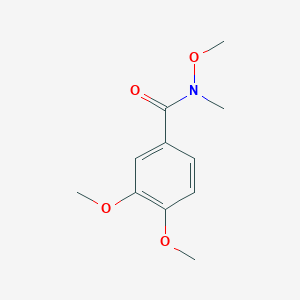



![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)



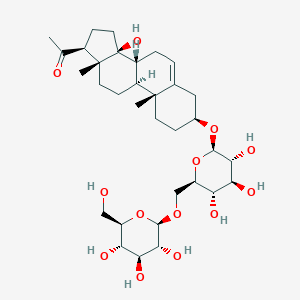
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
